1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

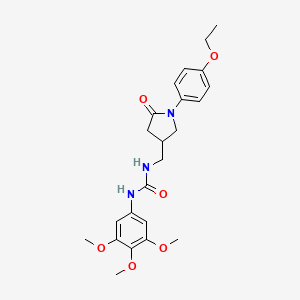

The compound "1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea" is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group and a urea-linked 3,4,5-trimethoxyphenyl moiety. The ethoxy substituent may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c1-5-32-18-8-6-17(7-9-18)26-14-15(10-21(26)27)13-24-23(28)25-16-11-19(29-2)22(31-4)20(12-16)30-3/h6-9,11-12,15H,5,10,13-14H2,1-4H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYDCLRAJPFIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, an ethoxyphenyl group, and a trimethoxyphenyl moiety. Its molecular formula is C22H27N3O4, with a molecular weight of approximately 397.475 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The urea moiety can participate in hydrogen bonding, enhancing binding affinity to target proteins. This interaction may inhibit enzymatic activity or alter receptor function, leading to downstream biochemical effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar urea derivatives. For example, compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colorectal cancer). The IC50 values for these compounds often range from 2.39 μM to 3.90 μM, indicating potent activity comparable to established drugs like sorafenib .

Table 1: Antiproliferative Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Sorafenib | A549 | 2.12 ± 0.18 |

| Compounds from similar series | HCT-116 | 3.90 ± 0.33 |

| Target Compound (Hypothetical) | A549 | TBD |

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for enzymes involved in critical pathways such as the Raf/MEK/ERK signaling cascade. This pathway is often dysregulated in cancer, making it a target for therapeutic intervention. Preliminary studies indicate that modifications to the urea structure can enhance inhibitory activity against these enzymes .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of urea-based compounds. Research has shown that derivatives targeting the methyl-D-erythritol phosphate (MEP) pathway exhibit low micromolar activity against Plasmodium falciparum, indicating potential as antimalarial agents .

Case Studies

- Antitumor Activity : A study evaluating a series of diaryl ureas found that specific modifications led to enhanced activity against breast cancer cell lines. The most potent derivatives demonstrated IC50 values significantly lower than those of traditional chemotherapeutics .

- Antimicrobial Efficacy : Research into urea derivatives targeting the MEP pathway revealed several compounds with nanomolar potency against PfIspD, showcasing their potential in combating malaria while maintaining low toxicity profiles .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The target compound can be synthesized via urea coupling, analogous to methods in and , where isocyanate derivatives react with amine intermediates .

- Crystallography : Hydrogen-bonding networks, as analyzed in and , are critical for understanding the compound’s stability and interactions. The urea group may form N–H···O bonds with adjacent molecules or biological targets .

- Biological Potential: While direct activity data are unavailable, structural parallels to and suggest antiproliferative activity worth testing in cancer cell lines.

Q & A

Q. Which databases and tools are recommended for accessing structural or synthetic data on analogous compounds?

- Answer :

- PubChem : For molecular properties and spectral data (refer to ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a template) .

- CRDC classifications : Use subclass RDF2050112 (reaction fundamentals) for reactor design guidance .

- Acta Crystallographica E : Reference structure reports for urea derivatives (e.g., fluorophenyl-thiourea analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.